5,6-Dichlorobenzo[c][1,2,5]thiadiazole
CAS No.: 17821-93-1
Cat. No.: VC21294594
Molecular Formula: C6H2Cl2N2S
Molecular Weight: 205.06 g/mol
* For research use only. Not for human or veterinary use.
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole - 17821-93-1](/images/no_structure.jpg)
Specification
CAS No. | 17821-93-1 |
---|---|
Molecular Formula | C6H2Cl2N2S |
Molecular Weight | 205.06 g/mol |
IUPAC Name | 5,6-dichloro-2,1,3-benzothiadiazole |
Standard InChI | InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
Standard InChI Key | FANYVGCAISPJSX-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC2=NSN=C21)Cl)Cl |
Canonical SMILES | C1=C(C(=CC2=NSN=C21)Cl)Cl |
Introduction
Physical and Chemical Properties
Basic Information
5,6-Dichlorobenzo[c] thiadiazole is a chemical compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol . The compound is identified by CAS Number 17821-93-1 and has the IUPAC name 5,6-dichloro-2,1,3-benzothiadiazole . For chemical database identification, it has the InChIKey FANYVGCAISPJSX-UHFFFAOYSA-N and the canonical SMILES notation C1=C(C(=CC2=NSN=C21)Cl)Cl .
Structural Characteristics
The compound consists of a thiadiazole ring fused with a benzene ring, with two chlorine atoms substituted at positions 5 and 6 of the benzene component. This specific substitution pattern significantly influences its electronic properties and reactivity, making it particularly suitable for applications in electronic materials and photovoltaic devices. The presence of the chlorine substituents enhances certain biological activities by influencing electronic properties and steric effects.
Collision Cross Section Data
Table 1: Predicted Collision Cross Section Values for 5,6-Dichlorobenzo[c] thiadiazole
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 204.93886 | 135.8 |
[M+Na]+ | 226.92080 | 152.3 |
[M+NH4]+ | 221.96540 | 146.4 |
[M+K]+ | 242.89474 | 143.5 |
[M-H]- | 202.92430 | 138.2 |
[M+Na-2H]- | 224.90625 | 143.3 |
[M]+ | 203.93103 | 140.1 |
[M]- | 203.93213 | 140.1 |
These collision cross section values are important for mass spectrometry identification and characterization of the compound .
Synthesis Methods
Common Synthetic Routes
The synthesis of 5,6-Dichlorobenzo[c] thiadiazole involves various chemical reactions. One common method includes the use of Sonogashira and Stille reactions. These reactions typically involve the coupling of aryl halides with alkynes or stannanes under palladium catalysis.
A specific example from research literature describes the synthesis of 4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5,6-dichlorobenzo[c] thiadiazole (compound 5c), which involves the use of N-bromosuccinimide (NBS) with a precursor compound 4c .
Reaction Conditions
The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran, at elevated temperatures. These conditions are critical for the successful formation of the target compound and can significantly affect the yield and purity of the product.
Chemical Reactions
Types of Reactions
5,6-Dichlorobenzo[c] thiadiazole undergoes various chemical reactions, including:
-
Oxidation: Anodic shifts in oxidation potentials have been observed due to the significant steric hindrance and highly electronegative chlorine atom substitution.
-
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented in the current literature.
-
Substitution: The chlorine atoms in the benzothiadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions. This property is particularly valuable for creating derivatives with varied functionality.
Common Reagents and Conditions
For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions. In substitution reactions, nucleophiles such as amines or thiols can be employed, often in the presence of a base like sodium hydroxide.
Mechanism of Action in Electronic Materials
These systems are characterized by the presence of an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the benzothiadiazole group. This mechanism is crucial for its applications in photovoltaic devices and other electronic materials.
Applications in Scientific Research
Materials Science Applications
5,6-Dichlorobenzo[c] thiadiazole is primarily utilized in the synthesis of advanced materials due to its unique electronic characteristics. Its applications in materials science include:
Table 2: Applications of 5,6-Dichlorobenzo[c] thiadiazole in Materials Science
Application Area | Description |
---|---|
Organic Semiconductors | Used as a building block in conjugated polymers for organic solar cells |
Photovoltaic Devices | Enhances charge transport properties in organic photovoltaic devices |
Sensors | Acts as a sensing material due to its electronic properties |
Light-emitting Diodes (LEDs) | Incorporated into LED formulations to improve efficiency and stability |
Biological Activity Research Findings
Cell Viability Studies
Detailed investigations have been conducted to evaluate the effects of 1,3,4-thiadiazole derivatives, which share structural similarities with 5,6-Dichlorobenzo[c] thiadiazole, on cancer cell lines . One study revealed that a novel compound (2g), 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects against LoVo cells (colon cancer) and MCF-7 cells (breast cancer) .
Table 3: IC₅₀ Values of Thiadiazole Derivatives Against Cancer Cell Lines
Compound | IC₅₀ Against LoVo (µM, 48h) | IC₅₀ Against MCF-7 (µM, 48h) |
---|---|---|
2g | 2.44 | 23.29 |
2d | Not specified | Significant reduction in cell viability |
Cis-Pt (reference) | Not specified | Not specified |
DOX (reference) | Not specified | Not specified |
The MTS assay was employed to assess cell viability following treatment with various 1,3,4-thiadiazole derivatives . The analysis revealed that several compounds (particularly 2g) significantly reduced the viability of LoVo tumor cells even at small concentrations . For MCF-7 cells, compounds 2d and 2g produced significant reductions in cell viability after both 24-hour and 48-hour treatments .
Toxicity Evaluation
Toxicity evaluations have been conducted using various models, including Daphnia magna as an invertebrate model . Compound 2g showed little toxic effects in the Daphnia test, suggesting a potentially favorable safety profile alongside its anticancer activity .
Structure-Activity Relationship
Research has explored the correlation between structural modifications and biological activity. Compounds bearing different substituents on the 5-phenyl fragment (compounds 2b–e) and compounds with different substituents attached to the amino group (compounds 3a–b) have been synthesized to investigate structure-activity relationships . The presence of a (phenylsulfanylmethyl)phenyl moiety appears to enhance anticancer activity, as observed in oxadiazole derivatives with this structural motif .
Comparison with Similar Compounds
Several compounds share structural similarities with 5,6-Dichlorobenzo[c] thiadiazole, but differ in specific aspects:
-
5-Bromobenzo[c] thiadiazole: Similar in structure but with a bromine atom instead of chlorine.
-
5-Chloro-6-fluorobenzo[c] thiadiazole: Contains both chlorine and fluorine atoms.
-
4,7-Diarylbenzo[c] thiadiazoles: These compounds have aryl groups attached to the benzothiadiazole ring and are used as fluorophores and visible-light organophotocatalysts.
The unique feature of 5,6-Dichlorobenzo[c] thiadiazole is its specific substitution pattern with two chlorine atoms, which significantly influences its electronic properties and reactivity compared to fluorinated counterparts . Research has indicated that chlorination may be advantageous for practical applications, as it is easier than fluorination in terms of synthesis while still providing beneficial effects on energy levels and absorption spectra for photovoltaic materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume